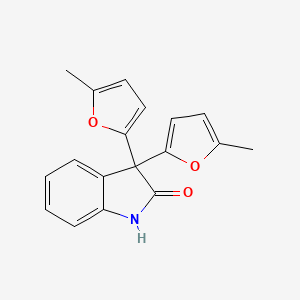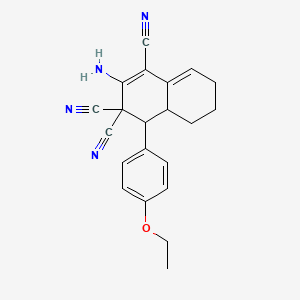![molecular formula C17H17ClN2O3 B5102905 N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as ACPA, is a synthetic compound that belongs to the class of anilides. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and cytokines that are involved in various cellular processes. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of certain oncogenes. In inflammation, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurodegenerative diseases, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is its potential therapeutic applications in various fields of medicine. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects, and has shown promising results in preclinical studies. However, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide also has some limitations for lab experiments. One of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which may limit its clinical application.
Orientations Futures
There are several future directions for the research on N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide. One of the directions is to investigate the potential therapeutic applications of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide in other fields of medicine, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Another direction is to optimize the synthesis method of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide to improve its solubility and pharmacokinetics. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminophenol in the presence of a coupling agent. The final product is obtained after purification and characterization by various analytical techniques.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce inflammation by blocking the activity of certain enzymes and cytokines. In neurodegenerative disease research, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-13(18)3-8-16(11)23-10-17(22)20-15-6-4-14(5-7-15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAWQLBMCGENSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B5102823.png)



![3-bromo-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5102843.png)

![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5102856.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B5102862.png)
![4-[8,9-bis(1,3-benzodioxol-5-yl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5102869.png)
![3-[2-(methylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5102876.png)
![methyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5102911.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)
![1-ethyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5102931.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)